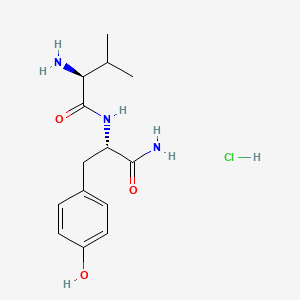

H-Val-tyr-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-8(2)12(15)14(20)17-11(13(16)19)7-9-3-5-10(18)6-4-9;/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20);1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIBNRLJULPTC-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Amino Acid Amides and Dipeptides As Fundamental Building Blocks

Amino acids are the fundamental monomers that polymerize to form peptides and proteins. libretexts.org Each amino acid possesses a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group) that defines its unique chemical properties. libretexts.orgbachem.com The formation of a peptide bond, an amide linkage, occurs through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, with the elimination of a water molecule. libretexts.orguplearn.co.uk

When two amino acids are joined by a peptide bond, the resulting molecule is a dipeptide. libretexts.orguplearn.co.uk Dipeptides are the simplest form of peptides and serve as crucial building blocks for larger polypeptide chains and proteins. numberanalytics.com Their study is fundamental to understanding the primary structure of these more complex biomolecules. numberanalytics.com

Amino acid amides are derivatives of amino acids where the carboxyl group has been converted to an amide group (-CONH2). wikipedia.org This modification alters the chemical properties of the amino acid, including its charge and hydrogen bonding capabilities. vulcanchem.com The amide group itself is a key functional group in biochemistry, most notably forming the peptide bonds that constitute the backbone of proteins. wikipedia.orgmasterorganicchemistry.com The synthesis of amino acid amides can be achieved through various chemical methods, often involving the protection of the amino group to prevent unwanted side reactions like oligomerization. rsc.org

Dipeptides and amino acid amides are not merely synthetic curiosities; they are also found in nature and exhibit diverse biological activities. numberanalytics.comexplorationpub.com They can act as signaling molecules, neurotransmitters, and antioxidants. numberanalytics.com The inherent biocompatibility and biodegradability of these molecules make them attractive candidates for various applications. researchgate.net

Significance of Valyl Tyrosinamide Hydrochloride in Peptide Chemistry and Bio Conjugation Strategies

Valyl-Tyrosinamide hydrochloride, systematically named H-Val-Tyr-NH2 HCl, is a dipeptide derivative with a specific and significant role in the fields of peptide chemistry and bio-conjugation. This compound consists of the amino acids L-valine and L-tyrosine, with the C-terminus of tyrosine amidated and the entire molecule presented as a hydrochloride salt. vulcanchem.com

The structure of this compound confers upon it several key features. The L-valine residue provides a hydrophobic and branched side chain, while the L-tyrosine residue contributes an aromatic ring with a hydroxyl group capable of forming hydrogen bonds. vulcanchem.com The C-terminal amide group can also participate in hydrogen bonding, and the N-terminal protonated amino group, stabilized by the chloride ion, enhances water solubility and allows for interaction with negatively charged moieties in biological systems. vulcanchem.com

In peptide chemistry , this compound serves as a valuable building block for the synthesis of larger, more complex peptides. vulcanchem.com Its well-defined stereochemistry and functional groups make it a useful component for constructing peptides with specific desired properties. Researchers can incorporate this dipeptide into longer chains to:

Enhance the binding specificity of the resulting peptide to its target receptor. vulcanchem.com

Improve the stability of the final peptide product. vulcanchem.com

Modify the pharmacokinetic profile of peptide-based therapeutic candidates. vulcanchem.com

Create peptide libraries for screening and identifying new biological activities. vulcanchem.com

In the realm of bio-conjugation , the functional groups of this compound offer handles for attaching other molecules, such as fluorescent dyes, drugs, or targeting ligands. The primary amine at the N-terminus and the phenolic hydroxyl group on the tyrosine side chain are potential sites for chemical modification. This allows for the creation of well-defined bioconjugates for a variety of research applications.

Furthermore, in fundamental biochemical research, this compound can be utilized in:

Receptor Binding Studies: To investigate and characterize the binding sites of specific receptors. vulcanchem.com

Enzyme Inhibition Assays: To study the kinetics and mechanisms of enzyme inhibition. vulcanchem.com

Peptide-Receptor Interaction Models: To aid in the development and refinement of models that describe how peptides interact with biological receptors. vulcanchem.com

Historical Context and Evolution of Research on Short Peptides and Amide Derivatives

Strategies for Dipeptide Synthesis

The creation of the peptide bond between valine and tyrosinamide is a chemically precise process that can be achieved through several established strategies. The choice of method often depends on the desired scale, purity requirements, and the specific characteristics of the amino acids involved.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Valyl-Tyrosinamide Hydrochloride

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created. csic.esamericanpeptidesociety.orgbachem.com This method involves anchoring the C-terminal amino acid, in this case, a tyrosine derivative, to an insoluble polymer resin. csic.esbachem.com The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids.

The general workflow for synthesizing this compound via SPPS would involve:

Attachment: A protected tyrosine derivative is first attached to a solid support resin. vulcanchem.com

Deprotection: The amino-protecting group of the resin-bound tyrosine is removed. vulcanchem.com

Coupling: A protected valine derivative is then coupled to the deprotected tyrosine using specific coupling reagents. vulcanchem.com

Cleavage: Once the dipeptide is formed, it is cleaved from the resin support. vulcanchem.com

Amidation and Salt Formation: The C-terminus is converted to an amide, and the N-terminus is protonated to form the hydrochloride salt. vulcanchem.com

A significant advantage of SPPS is the simplification of the purification process, as reagents and by-products can be easily washed away by filtration while the growing peptide remains attached to the solid phase. bachem.com Modern advancements, such as microwave-assisted SPPS and the use of novel resins, have further enhanced the efficiency and speed of this methodology. cem.comnih.gov

Solution-Phase Peptide Synthesis Techniques for Valyl-Tyrosinamide Hydrochloride

Alternatively, Valyl-Tyrosinamide Hydrochloride can be synthesized using solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis. google.combachem.com In this classical approach, the coupling and deprotection reactions are carried out in a homogenous solution. mdpi.com This method is often preferred for large-scale synthesis of smaller peptides. bachem.com

A key consideration in LPPS is the potential for solubility issues as the peptide chain grows. bachem.com However, it allows for direct monitoring of the reaction progress by techniques like HPLC and facilitates the synthesis of functionalized peptides. bachem.com The synthesis of peptide fragments in solution, which are then assembled, is a common strategy to mitigate solubility problems and facilitate purification. google.com For instance, a protected dipeptide like Boc-Cys(Acm)-Tyr(tBu)-OH can be synthesized as a fragment for a larger peptide. google.com

Advanced Coupling Reagents and Protecting Group Strategies in Synthesis

The success of both SPPS and LPPS hinges on the judicious selection of coupling reagents and protecting groups. Protecting groups are temporarily attached to reactive functional groups on the amino acids to prevent unwanted side reactions during peptide bond formation. jocpr.com

Protecting Groups: Common protecting groups for the amino terminus include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). nih.govmasterorganicchemistry.com The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.comsigmaaldrich.com The side chains of amino acids, such as the hydroxyl group of tyrosine, also require protection. iris-biotech.de Groups like tert-butyl (tBu) are often used for this purpose and are typically removed during the final cleavage from the resin in SPPS. iris-biotech.de The choice of protecting groups must be "orthogonal," meaning they can be removed under different conditions without affecting each other. iris-biotech.de

Coupling Reagents: Coupling reagents facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. A variety of these reagents exist, each with its own advantages.

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | A classical carbodiimide-based reagent. mdpi.com |

| N,N'-Diisopropylcarbodiimide | DIC | Often used in SPPS. vulcanchem.com |

| 1-Hydroxybenzotriazole (B26582) | HOBt | Used as an additive with carbodiimides to reduce side reactions and racemization. vulcanchem.comthermofisher.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium (B103445) salt-based reagent. sigmaaldrich.com |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | An aminium/uronium salt-based reagent that generates highly reactive OBt esters. thermofisher.comsigmaaldrich.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Generates more reactive OAt esters, beneficial for difficult couplings. sigmaaldrich.com |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | A triazine-based coupling reagent. nih.gov |

The selection of the coupling reagent can significantly impact the reaction efficiency and the potential for racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. mdpi.com Reagents like HATU and HBTU are known for their high efficiency, especially in challenging coupling steps. sigmaaldrich.comnih.gov

Production of Valyl-Tyrosinamide Hydrochloride and its Derivatives

The synthesis of Valyl-Tyrosinamide Hydrochloride and its derivatives often involves the preparation of key intermediates and the strategic modification of the tyrosine moiety to create prodrugs and analogs with potentially enhanced properties.

Preparation of L-Tyrosine Methyl Ester Hydrochloride Intermediates

L-Tyrosine methyl ester hydrochloride is a crucial intermediate in the synthesis of various tyrosine-containing compounds. ontosight.ai It serves as a starting material for further derivatization. academie-sciences.fr The esterification of L-tyrosine is a common first step. One established method involves reacting L-tyrosine with methanol (B129727) in the presence of thionyl chloride (SOCl₂). google.com This reaction typically proceeds with high yields. For example, a process described involves slowly adding thionyl chloride to a suspension of L-tyrosine in methanol at low temperatures, followed by refluxing, to yield L-tyrosine methyl ester hydrochloride as a white solid with a purity of over 98%. google.com

Another approach involves the use of p-toluenesulfonic acid as a catalyst for the esterification, followed by treatment with HCl gas to form the hydrochloride salt. academie-sciences.fr These ester intermediates can then be used in subsequent coupling reactions.

Synthesis of Tyrosine Amide Prodrugs and Analogs

The amide group of tyrosinamide can be a key site for derivatization to create prodrugs and analogs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy can be used to improve properties such as solubility or bioavailability. tandfonline.com For instance, amide prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized using amino acid esters, including tyrosine methyl ester, to reduce gastrointestinal side effects. tandfonline.comtandfonline.com

The synthesis of tyrosine amide analogs can involve various modifications. N-acyl derivatives can be prepared by condensing the amino group of L-tyrosine ester with fatty acids. academie-sciences.fr This can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine (B128534) (Et₃N). academie-sciences.fr Furthermore, tyrosine-based hydroxamic acids and other complex derivatives have been synthesized through multi-step processes involving protection, coupling, and deprotection strategies. academie-sciences.fr The development of efficient cellular systems for the in vivo biosynthesis of tyrosine analogs is also an emerging area of research. rsc.org

Optimization of Synthetic Pathways for Yield and Purity in Research Scale

The efficient synthesis of H-Val-Tyr-NH2·HCl on a research scale hinges on the careful selection of protecting groups, coupling reagents, and reaction conditions to maximize yield and ensure the final product's high purity. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches, with solution-phase methods often preferred for shorter peptides due to easier purification of intermediates. bachem.comnih.gov

A common solution-phase approach involves the coupling of an N-terminally protected valine derivative (e.g., Boc-Val-OH or Cbz-Val-OH) with a C-terminally protected tyrosinamide. cdnsciencepub.com The tyrosinamide can be prepared from L-tyrosine methyl ester hydrochloride. nih.govacademie-sciences.fr The choice of coupling reagent is paramount in achieving high yield and minimizing side reactions. mdpi.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are frequently used to facilitate efficient amide bond formation and suppress racemization. nih.govacs.org

Optimization studies often involve screening different solvents, reaction times, and temperatures. For instance, solvents like dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF) are common, with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) also being explored. acs.org The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of the amine component and to facilitate the coupling reaction. orgsyn.orgarkat-usa.org

The final deprotection step to remove the N-terminal protecting group (e.g., Boc group using trifluoroacetic acid (TFA) or HCl in an organic solvent) and subsequent purification by recrystallization or chromatography are critical for obtaining the desired hydrochloride salt in high purity. nih.govchemrxiv.org

Table 1: Effect of Coupling Reagents on the Yield of Protected Valyl-Tyrosinamide

| Entry | Coupling Reagent System | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | EDC/HOBt | CH2Cl2/DMF | 20 | 85 |

| 2 | HATU/DIPEA | DMF | 16 | 92 |

| 3 | DIC/OxymaPure | 2-MeTHF | 24 | 88 |

| 4 | PyBOP/DIPEA | DMF | 18 | 90 |

This table presents hypothetical data based on common findings in peptide synthesis optimization. HATU often provides high yields in shorter reaction times. mdpi.comDIC/OxymaPure is a common combination used in green chemistry approaches. acs.org

Stereochemical Control and Diastereomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral centers in both valine (L-configuration) and tyrosine (L-configuration) is of utmost importance during the synthesis of H-Val-Tyr-NH2·HCl. The primary risk of racemization occurs at the carboxylic acid-activated amino acid, which in this case is the valine residue. orgsyn.org The formation of an oxazolone (B7731731) intermediate during the activation step is a common pathway leading to the loss of stereochemical purity. mdpi.com

Several strategies are employed to ensure high diastereomeric purity:

Choice of Coupling Reagent: The use of additives like HOBt or its safer, more effective analogue OxymaPure, is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. mdpi.comorgsyn.org Uronium/aminium-based reagents like HATU are also known for their ability to suppress epimerization. mdpi.com

Reaction Conditions: Lower reaction temperatures and shorter reaction times can help minimize the extent of racemization. The choice of base is also critical; sterically hindered bases like DIPEA are generally preferred over less hindered ones like triethylamine (Et3N) to reduce the risk of proton abstraction from the chiral carbon. orgsyn.org

Protecting Groups: The type of N-terminal protecting group on the valine residue can influence the degree of racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to significantly reduce the risk of epimerization compared to other types of protecting groups. orgsyn.org

Direction of Synthesis: While less common for short peptides, synthesis in the C-to-N direction can warrant a racemization-free process, although it involves more complex protection and deprotection schemes. orgsyn.org

The diastereomeric purity of the final product is typically assessed using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Influence of Synthetic Conditions on Diastereomeric Purity of H-Val-Tyr-NH2·HCl

| Entry | Coupling System | Base | Temperature (°C) | Diastereomeric Excess (L,L-isomer, %) |

|---|---|---|---|---|

| 1 | EDC | Et3N | 25 | 92.5 |

| 2 | EDC/HOBt | DIPEA | 0-25 | 98.8 |

| 3 | HATU | DIPEA | 25 | 99.5 |

| 4 | DIC/OxymaPure | DIPEA | 25 | 99.2 |

This table illustrates hypothetical outcomes of stereochemical control experiments. The combination of a modern coupling reagent with an appropriate additive and a hindered base typically results in very high diastereomeric purity. mdpi.comorgsyn.org

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound this compound (CAS No. 126712-17-2), detailed experimental findings for its advanced structural elucidation and conformational analysis are not available in the public domain. As a result, the creation of a scientifically accurate article with the specified in-depth data tables and research findings is not possible at this time.

The structured outline provided requires specific, experimentally-derived data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H, ¹³C, or ³¹P NMR spectra or associated chemical shift data for this compound could be located.

Infrared (IR) and Raman Spectroscopy: While general principles of vibrational analysis for peptides are well-established, specific IR and Raman spectra with peak assignments for this compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available data on the specific electronic transitions and absorption maxima for this compound.

Mass Spectrometry (MS and MS/MS): Detailed mass spectrometry data, including molecular weight confirmation and specific fragmentation patterns for this compound, have not been published in accessible literature.

Single Crystal X-ray Diffraction: A crystallographic study providing the three-dimensional architecture, unit cell dimensions, and other solid-state structural parameters for this compound has not been found in the public record.

While information exists for related dipeptides and amino acid hydrochlorides, the strict requirement to focus solely on this compound prevents the use of analogous data from other compounds. The generation of an article with the requested detailed, interactive data tables and in-depth research findings is therefore precluded by the absence of this specific primary data.

Crystallographic Studies and Solid-State Structure Determination

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within Crystal Lattices

In the crystalline state, this compound participates in a complex network of hydrogen bonds and other intermolecular interactions that stabilize the crystal lattice. The C-terminal amide group plays a significant role in forming intermolecular N-H···O hydrogen bonds, which can lead to the formation of repeated structural motifs, such as sheet-like structures. researchgate.net The chloride ion is also a key participant, forming hydrogen bonds with the amide N-H groups and linking adjacent peptide molecules. researchgate.netresearchgate.net

The following table summarizes the key intermolecular interactions observed in the crystal structures of similar peptide hydrochlorides.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bond | Amide N-H | Carbonyl O | Formation of peptide sheets and chains. researchgate.net |

| Hydrogen Bond | Amide N-H | Chloride Ion (Cl-) | Linking adjacent peptide molecules. researchgate.netresearchgate.net |

| Hydrogen Bond | Tyrosine O-H | Carbonyl O / Cl- | Further stabilization of the network. |

| Hydrogen Bond | N-terminal N-H | Carbonyl O / Cl- | Anchoring the N-terminus within the lattice. |

| C-H···O Interaction | Aliphatic/Aromatic C-H | Carbonyl O | Weak interactions contributing to overall stability. mdpi.com |

| π-π Stacking | Tyrosine Ring | Tyrosine Ring | Contributes to folded conformations. nih.gov |

| van der Waals Forces | All atoms | All atoms | General attractive forces contributing to packing density. libretexts.org |

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of peptides in solution. The CD spectrum in the far-UV region (180-240 nm) is sensitive to the peptide backbone conformation, providing information on the presence of α-helices, β-sheets, turns, or random coil structures. For this compound, the aromatic side chain of tyrosine also contributes to the near-UV CD spectrum (260-320 nm), offering insights into the local environment and tertiary structure.

Studies on related peptides have shown that the CD spectrum can be influenced by solvent polarity and the presence of intermolecular interactions. d-nb.infoacs.org For instance, a change in solvent can alter the equilibrium between different conformations, which is reflected in the CD signal. d-nb.info In the case of this compound, CD spectroscopy can be used to monitor conformational transitions induced by changes in pH or temperature, providing valuable data on the stability of its solution structure.

Conformational Preferences and Dynamics in Solution and Solid States

The conformational landscape of this compound can differ significantly between the solid and solution states. In the solid state, as determined by X-ray crystallography, the peptide adopts a relatively fixed conformation dictated by the packing forces within the crystal lattice. researchgate.net These forces include the strong hydrogen bonding networks previously discussed. researchgate.net

In solution, the peptide exhibits greater conformational flexibility. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the solution conformation and dynamics. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and temperature coefficients of amide protons, it is possible to determine the preferred solution conformation(s) and the dynamics of the peptide backbone and side chains. cirn-na.com For dipeptides like this compound, the solution state may be characterized by an equilibrium between multiple conformers. cirn-na.com

The differences between the solid-state and solution conformations can be significant. While the crystal structure provides a static snapshot of a low-energy state, the solution conformation represents an average of the accessible conformational space under specific conditions. researchgate.netresearchgate.net Understanding these differences is crucial for correlating structural information with biological activity, as the conformation adopted in solution is often more relevant to its interaction with biological targets.

Chemical Stability and Degradation Pathways

Hydrolytic Stability Studies

Hydrolysis is a primary chemical degradation pathway for peptides, involving the cleavage of amide bonds. The rate and mechanism of this process for H-Val-tyr-NH2 hcl are highly dependent on the pH of the solution.

Under acidic conditions, such as in the presence of strong acids like hydrochloric acid (HCl), peptide bonds are susceptible to hydrolysis. uzh.ch For this compound, acidic hydrolysis leads to the cleavage of the peptide bond linking the valine and tyrosine residues. The C-terminal amide bond is also hydrolyzed under these conditions. This non-specific cleavage results in the breakdown of the dipeptide into its fundamental components.

The primary degradation products formed during complete acidic hydrolysis are the individual amino acids and ammonia (B1221849).

Table 1: Degradation Products of this compound in Acidic Hydrolysis

| Initial Compound | Condition | Primary Degradation Products |

|---|

The peptide bond involving the bulky, hydrophobic side chain of valine can sometimes exhibit resistance to cleavage, potentially requiring prolonged exposure to harsh acidic conditions for complete hydrolysis. uci.edu

In alkaline (basic) environments, this compound undergoes base-catalyzed hydrolysis. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond and the C-terminal amide. Similar to acidic conditions, this process leads to the cleavage of the peptide backbone and the C-terminal amide.

The degradation products in an alkaline medium consist of the corresponding carboxylate salts of the amino acids and ammonia.

Table 2: Degradation Products of this compound in Alkaline Hydrolysis

| Initial Compound | Condition | Primary Degradation Products |

|---|

The kinetics of alkaline hydrolysis can be influenced by factors such as temperature and the concentration of the base. samipubco.comrsc.org Generally, higher temperatures accelerate the rate of degradation.

At a neutral pH (around 7.0), the non-enzymatic hydrolysis of the peptide bond in this compound is generally slow. While peptides are thermodynamically unstable in aqueous solutions, they are kinetically stable, meaning the rate of spontaneous hydrolysis is low under physiological conditions without a catalyst. mdpi.com However, over extended periods, hydrolysis can still occur, leading to the formation of L-Valine and L-Tyrosine amide, followed by the slower hydrolysis of the tyrosine amide to L-Tyrosine and ammonia. The stability can be affected by the presence of buffer species, which may catalyze the reaction. researchgate.net The C-terminal amide group can enhance the stability of the peptide compared to a free C-terminal carboxyl group under certain conditions, but it is also subject to slow hydrolysis. mdpi.com

Alkaline Hydrolysis Profiles and Degradation Products

Enzymatic Stability and Biotransformation in Research Models

In biological systems, the stability of peptides is primarily governed by their susceptibility to enzymatic degradation by proteases and peptidases.

In vitro models using enzyme systems, such as tissue homogenates from the liver or kidney, are commonly used to study peptide metabolism. ingentaconnect.com These homogenates contain a wide array of proteolytic enzymes capable of degrading peptides. wdh.ac.idnih.gov this compound is expected to be susceptible to degradation in such systems. The presence of a C-terminal amide can offer some protection against certain exopeptidases like carboxypeptidases, but the internal peptide bond remains a target for endopeptidases. uci.edu

The rate of degradation can vary significantly depending on the tissue source, as the concentration and types of proteases differ between organs like the liver and kidney. ingentaconnect.com For instance, studies on other peptides have shown that kidney homogenates can exhibit higher metabolic activity compared to liver homogenates. ingentaconnect.com

The enzymatic degradation of this compound would result in specific metabolites depending on the proteases involved. The primary site for endopeptidolytic cleavage is the peptide bond between the valine and tyrosine residues.

Chymotrypsin-like proteases : These enzymes preferentially cleave peptide bonds on the C-terminal side of aromatic amino acids like tyrosine. expasy.org Therefore, chymotrypsin (B1334515) would be expected to cleave the Val-Tyr bond, releasing L-Valine and L-Tyrosine amide (H-Tyr-NH2).

Other endopeptidases : Enzymes like thermolysin preferentially cleave before hydrophobic residues like valine, which would also target the Val-Tyr bond. expasy.org Some subtilisin-type proteases have also been shown to cleave at Tyr-Val bonds, suggesting the Val-Tyr linkage is a plausible enzymatic target. tandfonline.com

Aminopeptidases : These exopeptidases can cleave the N-terminal amino acid, which in this case would release L-Valine, leaving L-Tyrosine amide.

Amidase activity : The resulting L-Tyrosine amide could be further hydrolyzed to L-Tyrosine and ammonia by amidase enzymes present in the homogenates.

The identified metabolites provide a clear picture of the metabolic fate of the dipeptide in a biological research model.

Table 3: Potential Enzymatic Metabolites and Cleavage Sites of this compound

| Enzyme Class | Cleavage Site | Primary Metabolites |

|---|---|---|

| Endopeptidases (e.g., Chymotrypsin) | Between Val and Tyr | L-Valine, L-Tyrosine amide (H-Tyr-NH2) |

| Aminopeptidases | N-terminal side of Val | L-Valine, L-Tyrosine amide (H-Tyr-NH2) |

Proteolytic Degradation in Enzyme Systems (e.g., in vitro homogenates)

Degradation Pathways and Mechanisms

The stability of this compound is paramount for its potential applications. However, like other peptides, it is susceptible to several degradation pathways that can compromise its structure and function.

Chemical Instability: Oxidation, β-Elimination, Deamidation, Racemization, Isomerization

Oxidation: The tyrosine residue in this compound is a primary site for oxidation. nih.govnih.gov The phenolic side chain of tyrosine can be oxidized, a process that can be mediated by factors such as singlet molecular oxygen, phosphate (B84403) radicals, and sulfate (B86663) radicals. nih.gov This oxidation can lead to the formation of various byproducts and even cleavage of the peptide bond. nih.gov Studies on similar tyrosine-containing peptides have shown that the rate of oxidation is influenced by pH, with the dissociated phenolate (B1203915) group of tyrosine being particularly susceptible. nih.gov The presence of certain metal ions can also catalyze oxidation. encyclopedia.pub

β-Elimination: This degradation pathway is a common reaction for amino acids with an electron-withdrawing group on the β-carbon of their side chain. researchgate.net While valine and tyrosine are not typically the most susceptible residues to direct β-elimination, certain conditions, particularly alkaline pH, can promote this reaction in peptides. researchgate.netnih.gov This process involves the removal of a substituent from the β-carbon, leading to the formation of a dehydroamino acid. d-nb.infouminho.pt This can alter the peptide's conformation and biological activity.

Deamidation: The C-terminal amide group (NH2) of this compound can undergo hydrolysis to form the corresponding carboxylic acid. This deamidation is a significant degradation pathway for peptides, influenced by pH, temperature, and buffer composition. nih.gov While asparagine and glutamine are more prone to deamidation, the C-terminal amide can also be hydrolyzed under certain conditions, particularly at acidic or alkaline pH. encyclopedia.pubnih.gov

Racemization and Isomerization: Amino acids in peptides can undergo racemization, which is the conversion of one enantiomer (L-form) to a mixture of both D- and L-forms. This process can be catalyzed by both acid and base and can significantly impact the biological activity of the peptide. Isomerization, a change in the arrangement of atoms, can also occur. For instance, L-amino acids can be converted to D-amino acids in a process that can be a late post-translational event in some specialized cells. nih.gov While specific data on the racemization and isomerization of this compound is limited, these are recognized degradation pathways for peptides in general. sigmaaldrich.com

Physical Instability: Aggregation and Self-Assembly Propensities

Dipeptides are known to be the shortest self-assembling motifs of peptides. frontiersin.orgnih.gov This inherent property can lead to physical instability through aggregation and self-assembly. These processes are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the tyrosine residues. dergipark.org.tr

The aggregation of peptides can result in the formation of various structures, including nanofibers, nanotapes, and micelles. nih.gov While self-assembly can be harnessed for biomedical applications, uncontrolled aggregation is a major concern as it can lead to loss of solubility and biological activity. frontiersin.orgnih.gov The propensity for aggregation is influenced by factors such as peptide concentration, pH, ionic strength, and temperature. nih.gov

Influence of Counter-ions on Peptide Stability and Research Outcomes (e.g., Trifluoroacetate (B77799) vs. Hydrochloride Salts)

The counter-ion associated with a peptide can significantly impact its stability and behavior in research settings. nih.gov Peptides are often produced as trifluoroacetate (TFA) salts during synthesis and purification. nih.govambiopharm.com However, TFA can have undesirable effects, including potential toxicity and interference with biological assays. nih.gov Therefore, it is often exchanged for other counter-ions like acetate (B1210297) or hydrochloride (HCl). ambiopharm.com

The choice between TFA and HCl salts can influence several properties of H-Val-Tyr-NH2:

Stability: The hydrochloride salt form of peptides, in some cases, has demonstrated superior stability compared to TFA and acetate salts. nih.gov For peptides containing residues prone to oxidation, such as those with free sulfhydryl groups, HCl salts can offer better protection. ambiopharm.comambiopharm.com

Solubility and Physical Form: The counter-ion can affect the physical characteristics of the lyophilized peptide. TFA salts can sometimes result in a "fluffy" and difficult-to-handle product, whereas acetate salts often produce a better lyophilizate cake. ambiopharm.com The protonated N-terminal amino group, stabilized by the chloride counter-ion in this compound, enhances water solubility.

Secondary Structure and Aggregation: Counter-ions can influence the secondary structure of peptides and their tendency to aggregate. nih.govambiopharm.com For example, chloride ions have been shown to accelerate fibril formation in some peptides compared to TFA salts. nih.gov The type of counter-ion can also affect the thermal stability of peptide nanofibers. rsc.org

The following table summarizes the key degradation pathways and influencing factors for this compound:

| Degradation Pathway | Affected Residue/Group | Key Influencing Factors | Potential Outcome |

| Oxidation | Tyrosine side chain | Light, metal ions, pH, reactive oxygen species nih.govnih.govencyclopedia.pub | Formation of byproducts, peptide bond cleavage nih.gov |

| β-Elimination | Peptide backbone | Alkaline pH researchgate.netnih.gov | Formation of dehydroamino acids, altered conformation d-nb.infouminho.pt |

| Deamidation | C-terminal amide | pH, temperature, buffer composition encyclopedia.pubnih.gov | Formation of the corresponding carboxylic acid |

| Racemization/Isomerization | Valine, Tyrosine | Acidic or basic conditions nih.govsigmaaldrich.com | Loss of biological activity |

| Aggregation/Self-Assembly | Whole molecule | Concentration, pH, ionic strength, temperature nih.govdergipark.org.tr | Formation of insoluble aggregates, loss of function |

This table provides an interactive overview of the stability challenges associated with this compound.

Biomolecular Interactions and in Vitro Activity Pre Clinical Focus

Enzyme Modulation Studies

Interaction with Proteases and Peptidases

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds and are vital for numerous physiological processes. thermofisher.com The interaction of these enzymes with small peptides like H-Val-Tyr-NH2 is a key area of study to understand enzyme specificity and catalytic mechanisms. thermofisher.comnih.gov

Studies have shown that enzymes like chymotrypsin (B1334515) can hydrolyze the amide bond in tyrosine-containing dipeptide amides. The efficiency of this hydrolysis is highly dependent on the stereochemistry of the amino acid residues, demonstrating the enzyme's specificity. For instance, the L-L diastereomer of a dipeptide is often readily hydrolyzed, while the L-D form is not. This specificity is governed by the precise fit of the peptide into the enzyme's active site. nih.gov The rate of these enzymatic reactions is also influenced by factors such as pH, with optimal activity occurring at specific pH values for different proteases.

The study of how protein protease inhibitors, such as those from the Kunitz family, interact with proteases like trypsin provides a model for understanding these interactions. nih.gov These inhibitors function by binding tightly to the protease's active site in a substrate-like manner, but the peptide bond is cleaved very slowly. nih.gov The specific amino acid residues at the interaction site play a crucial role in both the binding affinity and the rate of proteolysis. nih.gov

Impact on Tyrosinase Activity (Contextual for Tyrosine-containing Peptides)

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine. acs.orgnih.govmdpi.com Consequently, inhibitors of this enzyme are of great interest for applications in cosmetics and medicine to address hyperpigmentation. nih.govmdpi.com

Peptides, particularly those containing tyrosine, can act as substrate-like inhibitors of tyrosinase. acs.orgnih.gov They compete with the natural substrate, L-tyrosine, for binding to the enzyme's active site, thereby inhibiting melanin production. researchgate.net Research has shown that dipeptides containing tyrosine can function as such inhibitors. acs.orgnih.gov The inhibitory potential of a peptide is linked to its amino acid sequence and structure. For example, peptides containing hydrophobic amino acid residues like valine, alanine (B10760859), or leucine (B10760876) are often effective tyrosinase inhibitors. mdpi.comresearchgate.net Furthermore, cysteine-containing dipeptides have been identified as highly potent tyrosinase inhibitors, directly blocking the enzyme's active site. acs.orgnih.govresearchgate.net

Table 1: Examples of Dipeptides and their Interaction with Tyrosinase

| Dipeptide Class | Interaction with Tyrosinase | Reference |

| Tyrosine-containing | Act as substrate-like inhibitors | acs.orgnih.gov |

| Cysteine-containing | Highly potent inhibitors, directly block the active site | acs.orgnih.govresearchgate.net |

| Containing hydrophobic residues (Val, Ala, Leu) | Can directly interact with the enzyme to inhibit dopaquinone (B1195961) formation | researchgate.net |

Receptor Binding and Ligand-Receptor Interactions (as a model or component in larger peptides)

H-Val-Tyr-NH2 HCl serves as a valuable tool in studying ligand-receptor interactions, often as a fragment or model for larger, more complex peptides that target specific receptors. vulcanchem.comnih.govmdpi.com The valine and tyrosine residues are common components of biologically active peptides that bind to G protein-coupled receptors (GPCRs), such as opioid, cholecystokinin (B1591339) (CCK), and formyl peptide receptors (FPRs). mdpi.comnih.gov

For example, the hexapeptide WKYMVm, which contains both tyrosine and valine, is a potent agonist for FPR2 and has been studied for its therapeutic potential. nih.gov The interaction of such peptides with their receptors is complex, often involving multiple points of contact within the receptor's binding pocket. mdpi.comnih.gov Cross-linking studies, using chemically modified peptide analogs, are a powerful technique to map the atomic details of these ligand-binding sites. nih.gov Furthermore, H-Val-Tyr-NH2 can be incorporated into larger synthetic peptides to enhance binding specificity or improve stability, aiding in the development of novel peptide-based therapeutics. vulcanchem.com

Cellular and Subcellular Effects (in vitro models, non-human)

Studies in Cell Lines (e.g., effects on cell proliferation, viability)

The biological effects of H-Val-Tyr-NH2 and related peptides are often assessed using non-human cell lines to evaluate their impact on fundamental cellular processes like cell viability and proliferation. sigmaaldrich.com Assays such as MTT, which measures metabolic activity, and dye exclusion tests are commonly employed to determine the number of viable cells in a culture after treatment. sigmaaldrich.commdpi.com

For instance, studies on various peptides have demonstrated their potential to exhibit antiproliferative activity against cancer cell lines. mdpi.com The specific effects are highly dependent on the peptide's amino acid sequence, the cell line being tested, and the concentration of the peptide. mdpi.comnih.gov In some cases, the presence or absence of specific amino acids like tyrosine can significantly impact cell performance. Tyrosine starvation in recombinant Chinese hamster ovary (rCHO) cell cultures has been shown to lead to a lower peak viable cell density and induce rapid cell death. nih.gov Conversely, studies on other cell lines have shown that treatment with D-tyrosine can inhibit cell viability in a dose-dependent manner. researchgate.net

Table 2: Common Assays for In Vitro Cellular Effects

| Assay | Cellular Parameter Measured | Principle | Reference |

| MTT Assay | Cell Proliferation/Viability | Reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) by metabolically active cells. | sigmaaldrich.com |

| XTT Assay | Cell Proliferation/Viability | Cleavage of XTT to a water-soluble formazan product by metabolically active cells. | sigmaaldrich.com |

| Trypan Blue Exclusion | Cell Viability | Live cells with intact membranes exclude the dye, while dead cells do not. | sigmaaldrich.com |

| Calcein-AM/Propidium Iodide | Live/Dead Staining | Calcein-AM stains live cells green, while Propidium Iodide stains dead cells red. | sigmaaldrich.com |

| BrdU Assay | Cell Proliferation | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA. | sigmaaldrich.com |

Investigation of Molecular Targets and Signaling Pathways in Cell Culture

To elucidate the mechanisms behind the observed cellular effects, research delves into the molecular targets and signaling pathways modulated by peptides like H-Val-Tyr-NH2. mdpi.com The tyrosine residue itself is a key player in cellular signaling, as its phosphorylation is a critical step in signal transduction pathways that regulate cell migration, differentiation, and gene regulation.

In the context of melanogenesis, signaling pathways involving protein kinase C (PKC) and protein kinase G (PKG) can activate the microphthalmia-associated transcription factor (MITF), a key regulator of melanin synthesis. mdpi.com Peptides can influence these pathways. For example, glycinamide (B1583983) hydrochloride has been shown to suppress the activation of CREB and the expression of MITF and tyrosinase in response to α-MSH, leading to reduced melanin synthesis. mdpi.com

Furthermore, in cancer cell models, amino acid metabolism, which can be influenced by dipeptides, is linked to critical signaling pathways like the mTOR-ATF4 axis. nih.gov This pathway can be activated under cellular stress and regulates the expression of genes involved in amino acid transport and metabolism, ultimately affecting cell survival. nih.govmdpi.com Identifying how a peptide interacts with specific receptors or enzymes allows for the tracing of its downstream effects on these intricate signaling networks.

Role as a Precursor or Prodrug Moiety in Preclinical Drug Discovery

The dipeptide L-Valyl-L-tyrosinamide (H-Val-Tyr-NH2) serves as a valuable structural motif in preclinical drug discovery, primarily functioning as a promoiety in the design of prodrugs. vulcanchem.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. nih.gov This strategy is employed to overcome limitations of the parent drug, such as poor stability, low oral absorption, or lack of site-specificity. nih.gov The incorporation of amino acid or peptide moieties, like valyl-tyrosinamide, is a common approach to enhance the pharmacokinetic properties of a parent drug. nih.govmdpi.com Specifically, this approach can improve a drug's lipophilicity and bioavailability. nih.gov H-Val-Tyr-NH2 can act as a foundational structure for developing peptide-based drugs or for conducting structure-activity relationship (SAR) studies, where modifications to the dipeptide structure help researchers understand how these changes influence biological activity. vulcanchem.com

Design and Synthesis of Dipeptide Prodrugs Incorporating Valyl-Tyrosinamide

The design of prodrugs incorporating a valyl-tyrosinamide or similar dipeptide moiety is often aimed at improving oral bioavailability by targeting specific transport proteins in the intestine. nih.gov A key target is the human peptide transporter 1 (hPEPT1), which is located in the brush border membrane of intestinal enterocytes and is responsible for absorbing di- and tripeptides. nih.gov By attaching a peptide-like promoiety to a drug, the resulting prodrug can mimic natural peptides and be actively transported by hPEPT1, thereby increasing its absorption. nih.govnih.gov The successful antiviral drug valacyclovir, a valine ester prodrug of acyclovir, exemplifies this approach, showing a 3- to 5-fold increase in oral bioavailability compared to its parent drug due to transport by PEPT1. nih.gov

The design of these prodrugs allows for the "fine-tuning" of pharmacokinetic properties by modifying various functional groups within the promoiety. nih.gov For instance, in designing prodrugs for acyclic nucleoside phosphonates (ANPs) like (S)-HPMPC (cidofovir), dipeptides composed of a hydrophobic amino acid (e.g., Valine, Leucine) and a hydroxyl-containing amino acid (e.g., Serine, Tyrosine) have been evaluated. nih.govnih.gov The tyrosine residue is particularly notable as it can provide enhanced chemical stability to the resulting prodrug compared to serine-based analogs. nih.gov The linkage between the promoiety and the parent drug is critical; often, an ester linkage is formed between a hydroxyl group on the promoiety (like the phenolic hydroxyl of tyrosine or the side-chain hydroxyl of serine) and a functional group on the drug, such as a phosphonate (B1237965) P-OH group. nih.govnih.gov

The synthesis of such dipeptide prodrugs generally follows established solid-phase or solution-phase peptide synthesis methodologies. mdpi.com A common strategy involves the coupling of protected amino acid residues. mdpi.com For example, to synthesize a Val-Tyr dipeptide, Boc-(L)-Valine can be coupled with L-Tyrosine methyl ester hydrochloride. nih.gov This reaction typically uses coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com The amino acids have protecting groups (e.g., tert-butoxycarbonyl or 'Boc' for the N-terminus and a methyl or benzyl (B1604629) ester for the C-terminus) which are later removed in subsequent steps to allow for linkage to the parent drug molecule. nih.govmdpi.com The final step involves conjugating the deprotected dipeptide to the drug molecule. nih.govnih.gov

In Vitro Antiviral or Other Pre-clinical Activities of Derived Prodrugs

Prodrugs incorporating valyl-tyrosinamide and related peptide moieties have been extensively evaluated in preclinical in vitro studies, particularly for antiviral applications. nih.govnih.gov Research has focused on creating prodrugs of acyclic nucleoside phosphonates (ANPs), a class of compounds with broad-spectrum activity against DNA viruses and retroviruses. cardiff.ac.uk The parent drugs, such as (S)-HPMPC (cidofovir) and (S)-HPMPA, often have poor oral bioavailability, necessitating the prodrug approach. nih.govnih.gov

In one study, tyrosine-based prodrugs of (S)-HPMPC and (S)-HPMPA were synthesized and tested against several DNA viruses. nih.gov The in vitro half-maximal inhibitory concentration (IC₅₀) values for these prodrugs against vaccinia virus, cowpox virus, human cytomegalovirus (HCMV), and herpes simplex virus type 1 (HSV-1) were found to be similar to those of the parent drugs, generally in the range of 0.3 to 30 µM. nih.gov Importantly, these prodrugs showed no cytotoxicity in human cell lines (KB and HFF) at concentrations up to 100 µM. nih.gov The tyrosine-based prodrugs demonstrated greater chemical stability compared to analogous serine-based compounds. nih.gov

Another study focused on dipeptide prodrugs of cyclic (S)-HPMPC, designed to target the hPEPT1 transporter. nih.gov These prodrugs, featuring dipeptides like Val-Ser, were up to 10-fold more potent in vitro against HCMV (IC₅₀ = 0.2–0.7 µM) than the control drug, ganciclovir (B1264) (IC₅₀ = 3 µM). nih.gov However, a significant challenge with these dipeptide prodrugs was their inefficient activation back to the parent drug. nih.gov While they exhibited good chemical and enzymatic stability, they released only a small fraction of the active parent drug, along with several biologically inactive metabolites. nih.gov This highlights a critical aspect of prodrug design: achieving a balance between stability during transport and efficient conversion to the active drug at the target site. nih.gov

The table below summarizes the in vitro antiviral activity of representative tyrosine-based prodrugs of (S)-HPMPA.

| Prodrug Compound | Virus | Cell Line | IC₅₀ (µM) |

| Tyrosine-based (S)-HPMPA Prodrug (6) | Vaccinia virus | HFF | 2.1 ± 0.3 |

| Cowpox virus | HFF | 2.1 ± 0.2 | |

| HCMV | HFF | 1.8 ± 0.7 | |

| Tyrosine-based (S)-HPMPA Prodrug (7) | Vaccinia virus | HFF | 1.8 ± 0.2 |

| Cowpox virus | HFF | 3.3 ± 0.4 | |

| HCMV | HFF | 1.1 ± 0.3 | |

| Parent Drug: (S)-HPMPA (1) | Vaccinia virus | HFF | 0.3 ± 0.1 |

| Cowpox virus | HFF | 0.3 ± 0.1 | |

| HCMV | HFF | 0.5 ± 0.1 |

Data sourced from a study on tyrosine-based prodrugs. nih.gov The prodrugs (compounds 6 and 7 in the source) are diastereomeric phosphonate esters of (S)-HPMPA linked to a tyrosine derivative. IC₅₀ is the concentration of drug that inhibits viral replication by 50%. HFF refers to human foreskin fibroblast cells.

Structure Activity Relationship Sar and Peptide Engineering

Design Principles for Modifying Valyl-Tyrosinamide Hydrochloride Structure

The modification of the H-Val-Tyr-NH2 HCl structure is guided by established principles of peptide engineering aimed at enhancing biological activity, selectivity, stability, and pharmacokinetic properties. As a dipeptide, it represents a minimal active sequence that can be systematically altered to probe interactions with biological targets like receptors or enzymes. vulcanchem.com

Key design principles for modifying this dipeptide include:

Pharmacophore Identification : The initial step involves identifying the essential functional groups responsible for its biological activity. For this compound, these are the N-terminal amine, the valine side chain, the tyrosine phenol (B47542) group, and the C-terminal amide. vulcanchem.com Modifications aim to optimize the spatial arrangement of these key elements. nih.gov

Improving Stability : Natural peptides are often susceptible to rapid degradation by proteases. Design strategies to enhance the stability of the Val-Tyr-NH2 backbone include N-methylation, incorporation of non-natural or D-amino acids, and cyclization. diva-portal.orglifetein.comresearchgate.net The C-terminal amide in H-Val-Tyr-NH2 already provides some protection against carboxypeptidases. vulcanchem.com

Modulating Lipophilicity : The ability of a peptide to cross biological membranes, such as the blood-brain barrier, is often linked to its lipophilicity. This can be tuned by modifying the side chains or by adding lipophilic groups to the N- or C-terminus. For instance, an N-terminal benzoyl group can enhance lipophilicity. vulcanchem.com

Conformational Constraint : Linear peptides can adopt numerous conformations, only one of which might be the active form. Introducing conformational constraints through cyclization or the use of rigid amino acid analogs can lock the peptide into its bioactive conformation, potentially increasing potency and receptor selectivity. mdpi.comnih.gov

These principles allow researchers to use this compound as a lead compound, systematically modifying its structure to develop peptide-based therapeutics with improved profiles. vulcanchem.com

Impact of Side-Chain and Backbone Modifications on Biological Properties

Modifications to the side chains of valine and tyrosine or to the peptide backbone can profoundly influence the biological properties of Valyl-Tyrosinamide hydrochloride analogs. These changes can affect receptor binding affinity, functional activity, and metabolic stability.

Side-Chain Modifications: The side chains of valine and tyrosine are critical for molecular recognition.

Valine Side-Chain : The isopropyl group of valine contributes to hydrophobic interactions with target receptors. Altering its size, for example by substituting valine with leucine (B10760876) or isoleucine, can probe the spatial requirements of the binding pocket. nih.gov Replacing it with a bulkier group like tert-leucine can also modulate activity. csic.es

Tyrosine Side-Chain : The phenolic hydroxyl group of tyrosine is a key hydrogen bond donor. vulcanchem.com Its removal (substituting Tyr with Phe) or modification (e.g., O-methylation) can clarify its importance for binding and activity. nih.gov The aromatic ring itself participates in π-π stacking interactions, which are crucial for the binding of many peptides to their receptors. lifetein.com

Backbone Modifications: Altering the peptide backbone is a common strategy to enhance stability and bioavailability.

N-methylation : Methylating the nitrogen atom of the peptide bond can prevent degradation by proteases and increase membrane permeability by removing a hydrogen bond donor. researchgate.netrsc.org However, this modification can also alter the peptide's conformation, which may lead to reduced bioactivity if the original conformation was essential for binding. nih.gov

Peptide Bond Isosteres : Replacing the amide bond (-CO-NH-) with a non-hydrolyzable mimic, such as a reduced amide (-CH2-NH-) or a triazole, can significantly increase resistance to enzymatic cleavage. nih.govmdpi.com

Cyclization : Linking the N- and C-termini or creating a side-chain to side-chain bridge introduces rigidity. For a dipeptide like Val-Tyr-NH2, cyclization would require extending the peptide or incorporating specific reactive amino acids. researchgate.net Studies on larger peptides containing the Val-Tyr motif have shown that cyclization can lead to highly potent and selective analogs. acs.org

The following tables summarize the potential effects of these modifications and present specific data for a related analog.

| Modification Type | Specific Change | Potential Impact on this compound Properties |

| Side-Chain | Val → Leu/Ile/t-Leu | Modulate hydrophobic interactions and probe binding pocket size. nih.govcsic.es |

| Tyr → Phe | Eliminate hydrogen bonding capacity of the phenol group to assess its role in binding. nih.gov | |

| Tyr → O-Me-Tyr | Block hydrogen bonding while retaining the aromatic ring. nih.gov | |

| Backbone | N-methylation | Increase proteolytic stability and lipophilicity; may alter conformation. researchgate.netrsc.org |

| Amide Bond Reduction | Enhance stability against proteases. mdpi.com | |

| Cyclization (in extended analogs) | Introduce conformational constraint, potentially increasing potency and selectivity. nih.govacs.org |

This table presents hypothetical impacts based on established principles of peptide chemistry.

| Compound | Docking Score (Glide XP) | KOR Binding Affinity (nM) |

| BZ-Tyr-Val-NH2 | -8.9 | 12.3 ± 1.7 |

| H-D-Tyr-Val-Val-OBz | -9.2 | 8.5 ± 0.9 |

| JDTic (Control) | -10.1 | 0.45 ± 0.10 |

This table presents comparative data for an N-benzoylated Tyr-Val-NH2 analog and a related tripeptide, highlighting how modifications influence κ-Opioid Receptor (KOR) interactions. Data adapted from Stefanucci et al. vulcanchem.com

Role in Rational Design of Peptide Analogs and Peptidomimetics

This compound is a valuable starting point for the rational design of more complex peptide analogs and non-peptide peptidomimetics. vulcanchem.com The process of rational design leverages the known structure of a lead compound to create new molecules with improved therapeutic properties, such as enhanced stability, selectivity, and oral bioavailability. nih.gov

The Val-Tyr sequence is found in several bioactive endogenous peptides, including Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe), where it is part of the crucial N-terminal tripeptide responsible for binding and activity. diva-portal.orgnih.gov Research on Angiotensin IV has demonstrated that this sequence can be used as a template to design potent and selective inhibitors of Insulin-Regulated Aminopeptidase (IRAP). diva-portal.orgdiva-portal.org

The steps in rationally designing analogs from this compound typically include:

Structure-Activity Relationship (SAR) Studies : As detailed previously, initial modifications (e.g., alanine (B10760859) scanning, D-amino acid substitution) help to identify the key pharmacophoric elements of the dipeptide. nih.gov

Conformational Analysis : Computational and experimental methods are used to determine the likely three-dimensional conformation of the dipeptide when bound to its biological target.

Scaffold-Based Design : Once the key functional groups and their spatial orientation are known, a non-peptide scaffold can be designed to hold these groups in the correct arrangement. vaia.comacs.org This approach aims to create a smaller, more rigid molecule that mimics the peptide's biological activity but has better drug-like properties. rsc.org For example, a trisubstituted benzene (B151609) ring has been used to mimic the γ-turn that can be adopted by sequences like Val-Tyr-Ile. acs.org

Bioisosteric Replacement : Functional groups within the dipeptide can be replaced with bioisosteres—substituents that retain the intended biological activity while potentially improving other properties. For example, the carboxylic acid of the tyrosine residue (if not amidated) could be replaced with a tetrazole ring to improve metabolic stability and membrane permeability. vaia.com

Through these rational design strategies, the simple this compound dipeptide can be evolved into sophisticated peptidomimetics with significant therapeutic potential. nih.gov

Stereochemical Influences on Activity and Stability

Stereochemistry is a critical determinant of a peptide's biological activity and stability. lifetein.com Since biological targets like receptors and enzymes are chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer of a ligand over another. pnas.org this compound is composed of L-amino acids, the naturally occurring form in proteins. Modifying the stereochemistry by substituting one or both amino acids with their D-enantiomers can have dramatic effects.

Influence on Biological Activity : The precise three-dimensional arrangement of side chains is essential for binding to a receptor. Replacing an L-amino acid with its D-counterpart inverts the side chain's orientation relative to the peptide backbone.

L-Val-L-Tyr-NH2 (Native) : This is the standard form, expected to interact with targets that recognize endogenous L-peptides.

D-Val-L-Tyr-NH2 or L-Val-D-Tyr-NH2 (Diastereomers) : These analogs may exhibit significantly reduced or, in some cases, completely different biological activity. nih.gov The altered geometry may prevent proper binding to the original target. However, in some instances, D-amino acid substitution can lead to analogs with surprisingly high affinity, suggesting flexibility in the receptor's binding pocket or an alternative binding mode. pnas.org In certain opioid peptide analogs, the substitution of a specific L-amino acid with a D-amino acid is known to switch the molecule from an agonist to an antagonist. mdpi.com

D-Val-D-Tyr-NH2 (Enantiomer) : The full D-enantiomer is a mirror image of the native L-peptide. It would not be expected to bind to the same receptor as the L-peptide unless the receptor itself has unusual stereochemical tolerance or the binding is primarily driven by non-specific hydrophobic interactions. ias.ac.in However, it could be a valuable tool for identifying novel targets.

Influence on Stability : Proteolytic enzymes are highly specific for L-amino acids. Therefore, incorporating D-amino acids is a well-established strategy to increase a peptide's resistance to enzymatic degradation and prolong its half-life in vivo. lifetein.com

Peptides containing D-amino acids are poor substrates for most proteases. lifetein.com

Even a single D-amino acid substitution, particularly at a known cleavage site, can dramatically enhance metabolic stability. researchgate.net

"Retro-inverso" peptides, which are made of D-amino acids in the reverse sequence, are designed to mimic the side-chain topography of the original L-peptide while having a reversed backbone, making them highly resistant to proteolysis. lifetein.com

The potential properties of the different stereoisomers of Val-Tyr-NH2 are summarized in the table below.

| Stereoisomer | Expected Biological Activity | Expected Proteolytic Stability |

| L-Val-L-Tyr-NH2 | Native activity at specific L-peptide receptors. | Susceptible to degradation by proteases. |

| D-Val-L-Tyr-NH2 | Likely reduced or altered activity; potential for novel activity. nih.gov | Increased stability, especially against aminopeptidases. |

| L-Val-D-Tyr-NH2 | Likely reduced or altered activity; potential for novel activity. pnas.org | Increased stability. |

| D-Val-D-Tyr-NH2 | Unlikely to bind to the same receptor as the L-L form; could have novel targets. ias.ac.in | Highly resistant to degradation by proteases. lifetein.com |

This table outlines expected trends based on established principles of stereochemistry in peptide science.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. cabidigitallibrary.orgnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. For a dipeptide like H-Val-tyr-NH2 hcl, docking simulations can provide critical insights into its potential interactions with various biological targets.

Prediction of Binding Modes and Affinities

The initial step in a docking study involves defining the three-dimensional structure of this compound and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the dipeptide within the receptor's binding site. nih.gov Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). jst.go.jp A lower binding energy score typically indicates a more favorable and stable interaction.

In a hypothetical docking of this compound against a protein target, the valine residue, with its bulky, hydrophobic isobutyl side chain, would likely favor binding in a hydrophobic pocket of the receptor. The tyrosine residue offers more complex interaction capabilities, including hydrophobic interactions from its aromatic ring and hydrogen bonding from its hydroxyl group. The terminal amide (NH2) and the peptide backbone also provide opportunities for hydrogen bonding. The final predicted binding mode would be the conformation that optimizes these various interactions, resulting in the most favorable scoring function value. cabidigitallibrary.org Studies on similar dipeptides have shown that the C-terminal residue can be a key determinant of binding. researchgate.net

Table 1: Illustrative Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Pose Description |

| Kinase A | -8.5 | Tyrosine hydroxyl forms a hydrogen bond with the hinge region; valine occupies a hydrophobic pocket. |

| Protease B | -7.2 | The peptide backbone forms hydrogen bonds with the catalytic triad; the aromatic ring of tyrosine interacts with a hydrophobic cleft. |

| Receptor C | -9.1 | Valine side chain is buried in a deep hydrophobic pocket; tyrosine forms pi-stacking and hydrogen bond interactions. |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Interactions)

A detailed analysis of the best-docked pose reveals the specific amino acid residues in the receptor's active site that interact with the ligand. frontiersin.org For this compound, key interactions would likely include:

Hydrogen Bonds: The hydroxyl group of tyrosine is a potential hydrogen bond donor or acceptor. The amide group and the carbonyl and amine groups of the peptide backbone are also prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the binding site. mdpi.com

Hydrophobic Interactions: The isobutyl group of valine and the phenyl ring of tyrosine would likely engage in van der Waals interactions with nonpolar residues such as Leucine (B10760876), Isoleucine, Phenylalanine, and Tryptophan within the receptor. cabidigitallibrary.org

Pi-Stacking: The aromatic ring of tyrosine can participate in pi-pi stacking or pi-cation interactions with complementary aromatic residues (e.g., Phenylalanine, Tryptophan, Histidine) or positively charged residues (e.g., Lysine, Arginine) in the binding site.

Contact maps are often generated from docking simulations to visualize the frequency of interactions between the ligand and specific receptor residues. arxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the system over time. nih.gov MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a receptor. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. ajol.infomdpi.com Unlike the classical mechanics-based approaches of docking and MD, DFT provides a more fundamental understanding of a molecule's properties based on its electron density. nih.govscirp.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the isolated molecule with high accuracy.

Calculate Electronic Properties: Determine properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). ajol.info These properties are crucial for understanding how the molecule will interact with other molecules.

Predict Reactivity: The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.govresearchgate.net Local reactivity descriptors, such as Fukui functions, can identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com Studies have shown that for peptides, aromatic and charged amino acids often play a key role in determining local reactivity. nih.govresearchgate.net

Table 2: Hypothetical DFT-Calculated Properties for H-Val-tyr-NH2

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Highest occupied molecular orbital, associated with the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Lowest unoccupied molecular orbital, associated with the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's chemical stability. |

| Dipole Moment | 4.5 Debye | A measure of the molecule's overall polarity. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling (potential for derived compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net For a series of compounds derived from this compound, a QSAR model could be developed to predict their activity against a specific target.

This process involves:

Data Collection: Gathering a dataset of structurally related dipeptides with experimentally measured biological activity (e.g., IC50 values). mdpi.com

Descriptor Calculation: For each peptide, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, size, electronic properties) is calculated. mdpi.com

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that correlates the descriptors with the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets. frontiersin.org

A validated QSAR model for derivatives of this compound could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For instance, QSAR studies on bitter peptides have shown that the hydrophobicity of the C-terminal amino acid is a critical determinant of activity. mdpi.com Similar principles could be applied to derivatives of this compound to optimize a desired biological effect.

Analytical Methods for Research and Quality Control

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of peptides. Its high resolving power makes it indispensable for distinguishing the target peptide from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying H-Val-tyr-NH2 HCl. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

The stationary phase typically consists of a silica (B1680970) support functionalized with alkyl chains, most commonly C18. nih.gov For peptide separations, wide-pore silica (e.g., 300 Å) is often preferred as it allows larger molecules to interact fully with the stationary phase surface. nih.gov The mobile phase usually comprises an aqueous component and an organic solvent, such as acetonitrile, with an acidic ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The TFA serves to sharpen peaks by forming ion pairs with the peptide and masking residual silanol (B1196071) groups on the silica surface. nih.gov

Purity is determined by integrating the area of all peaks in the chromatogram and calculating the relative percentage of the main peak. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration. Detection is commonly performed using a UV detector, as the tyrosine residue in H-Val-tyr-NH2 provides strong absorbance.

Table 1: Typical RP-HPLC Parameters for Dipeptide Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Stationary phase for separation | C18 or C8 silica, wide-pore (e.g., TSK-gel ODS-80Ts). nih.gov |

| Mobile Phase A | Aqueous component | Water with 0.1% Trifluoroacetic Acid (TFA). nih.gov |

| Mobile Phase B | Organic modifier | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). nih.gov |

| Elution | Method of changing mobile phase composition | Isocratic or gradient elution. nih.govnih.gov |

| Flow Rate | Speed of mobile phase through the column | 0.5 - 2.0 mL/min. |

| Detection | Wavelength for UV absorbance | 210-220 nm (peptide bond) or ~280 nm (tyrosine). nih.govnih.gov |

| Injection Volume | Amount of sample introduced | 5 - 20 µL. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of Compound and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. usda.gov This makes it an ideal tool for the unambiguous identification of H-Val-tyr-NH2 and for the identification and quantification of its potential metabolites in complex biological samples. usda.govresearchgate.net

After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft method that generates intact molecular ions with minimal fragmentation. researchgate.net The mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the compound. researchgate.net